3-(4-Anisoylamino)-2-chloropyridine
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Overview
Description
3-(4-Anisoylamino)-2-chloropyridine is an organic compound that belongs to the class of benzamides It features a pyridine ring substituted with a chlorine atom at the 2-position and a methoxy group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Anisoylamino)-2-chloropyridine typically involves the reaction of 2-chloropyridine-3-carboxylic acid chloride with 4-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Anisoylamino)-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
3-(4-Anisoylamino)-2-chloropyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and organic semiconductors.
Biological Studies: It is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-Anisoylamino)-2-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-chloropyridin-3-yl)acetamide: This compound has a similar pyridine ring structure but with an acetamide group instead of a benzamide moiety.
4-substituted pyrrolo[2,3-c]quinolines: These compounds share structural similarities with 3-(4-Anisoylamino)-2-chloropyridine and are also investigated for their medicinal properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of a methoxy group on the benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
126921-77-5 |
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Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-10-6-4-9(5-7-10)13(17)16-11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17) |
InChI Key |
WRCQOSYXVUJEGY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)Cl |
Synonyms |
3-(4-anisoylamino)-2-chloropyridine |
Origin of Product |
United States |
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